Vapor Pressure and Sublimation Enthalpy of GaF₃ vs. GaCl₃ and GaI₃
Gallium trifluoride (GaF₃) exhibits a significantly higher vaporization temperature and enthalpy of sublimation compared to its chloride (GaCl₃) and iodide (GaI₃) analogs. This is a direct, head-to-head comparison from the same study. The vapor pressure of GaF₃ is described by the equation log(p/Pa) = (14.30 ± 0.30) - (12600 ± 200)/(T/K) in the temperature range 808-958 K, whereas GaCl₃ and GaI₃ follow log(p/Pa) = 13.80 - 3800/(T/K) (289-308 K) and log(p/Pa) = (14.00 ± 0.50) - (5130 ± 150)/(T/K) (345-401 K), respectively [1]. The derived standard sublimation enthalpy for GaF₃ is ΔH°(298 K) = (252 ± 4) kJ·mol⁻¹, which is 2.8 times greater than that of GaCl₃ (89 ± 2 kJ·mol⁻¹) and 2.5 times greater than that of GaI₃ (100.5 ± 2.0 kJ·mol⁻¹) [1].
| Evidence Dimension | Standard Enthalpy of Sublimation (ΔH° at 298 K) |
|---|---|
| Target Compound Data | 252 ± 4 kJ·mol⁻¹ |
| Comparator Or Baseline | GaCl₃: 89 ± 2 kJ·mol⁻¹; GaI₃: 100.5 ± 2.0 kJ·mol⁻¹ |
| Quantified Difference | GaF₃ vs. GaCl₃: 2.8× higher; GaF₃ vs. GaI₃: 2.5× higher |
| Conditions | Torsion effusion apparatus; temperature ranges specified in analytical text; standard state at 298 K |
Why This Matters
This data is critical for selecting a precursor for vapor-phase deposition processes (e.g., ALD, CVD), as the much higher sublimation enthalpy of GaF₃ dictates a fundamentally different and more energy-intensive thermal budget compared to GaCl₃ or GaI₃.
- [1] Brunetti, B.; Piacente, V.; Scardala, P. Vapor Pressures of Gallium Trifluoride, Trichloride, and Triiodide and Their Standard Sublimation Enthalpies. J. Chem. Eng. Data 2010, 55 (1), 98-102. View Source
